![molecular formula C16H22Cl2N2O6Pd B1199130 Dichlorobispyridoxolpalladium (II) CAS No. 84180-62-1](/img/structure/B1199130.png)
Dichlorobispyridoxolpalladium (II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobispyridoxolpalladium (II) is a complex compound that has gained significant attention in the field of chemistry due to its potential applications in various scientific research areas. This compound is a coordination complex of palladium, which has two chloride ions and two pyridoxol ligands. The compound has been synthesized using different methods, and it has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) involves the coordination of the pyridoxol ligands to the palladium ion, forming a stable complex. The complex acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required for the reaction to occur. The compound has also been shown to undergo redox reactions, where it can act as an oxidizing or reducing agent.
Biochemical and Physiological Effects:
Dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) has shown significant biochemical and physiological effects in various scientific research studies. The compound has been shown to exhibit anti-tumor activity, where it induces cell death in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory activity, where it reduces inflammation in various animal models.
Advantages and Limitations for Lab Experiments
The advantages of dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) in lab experiments include its high efficiency and selectivity in catalytic reactions. Additionally, the compound is stable and can be easily synthesized and purified. However, the limitations of the compound include its toxicity, which requires careful handling and disposal. Additionally, the compound is sensitive to air and moisture, which can affect its stability and effectiveness in scientific research applications.
Future Directions
There are various future directions for dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) in scientific research. One direction is the development of new synthetic methods that can improve the efficiency and selectivity of the compound in catalytic reactions. Additionally, the compound can be further studied for its potential applications in medicinal chemistry, where it can be used as a drug candidate for various diseases. Furthermore, the compound can be studied for its potential applications in environmental chemistry, where it can be used for the removal of pollutants from water and air.
Conclusion:
Dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) is a promising compound that has shown significant potential in various scientific research areas. The compound has been synthesized using different methods and has shown high efficiency and selectivity in catalytic reactions. Additionally, the compound has shown significant biochemical and physiological effects, making it a potential drug candidate for various diseases. With further research, the compound can be developed for various applications, making it a valuable asset in the field of chemistry.
Synthesis Methods
The synthesis of dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) involves the reaction between palladium chloride and pyridoxol ligands. The reaction is carried out under controlled conditions, and the product is purified using different techniques such as column chromatography, recrystallization, and sublimation. The purity of the compound is critical in ensuring its effectiveness in scientific research applications.
Scientific Research Applications
Dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) has shown potential applications in various scientific research areas. The compound has been used as a catalyst in organic synthesis reactions, where it has shown high efficiency and selectivity. Additionally, the compound has been used in the synthesis of various organic compounds, including heterocyclic compounds and natural products.
Properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;dichloropalladium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,10-12H,3-4H2,1H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAHTHKEAZMMKA-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.Cl[Pd]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O6Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233101 |
Source
|
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84180-62-1 |
Source
|
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084180621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.